molecular formula C18H18N4O5S B4682857 N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide

N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide

Cat. No.: B4682857
M. Wt: 402.4 g/mol
InChI Key: ASPHHQQNGFKJJR-UHFFFAOYSA-N
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Description

N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide is a complex organic compound with the molecular formula C18H18N4O5S. It has a molecular weight of 402.424 Da and is known for its unique chemical structure, which includes a nitrophenoxy group, an acetyl group, and a carbamothioyl group.

Properties

IUPAC Name

N-[[4-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-2-16(23)21-18(28)20-13-9-7-12(8-10-13)19-17(24)11-27-15-6-4-3-5-14(15)22(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H2,20,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPHHQQNGFKJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetyl group to the nitrophenoxy compound.

    Amidation: The formation of an amide bond between the acetylated nitrophenoxy compound and an amine group.

    Thioamide Formation:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The acetyl and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenoxy and thioamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide can be compared with other similar compounds, such as:

    N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide: Similar structure but with a different position of the nitro group.

    N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]butanamide: Similar structure but with a different alkyl chain length.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide
Reactant of Route 2
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N-[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide

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